Diethyl-6-(4-chlorophenoxy) hexylmalonate

CFTR inhibition Ki value voltage independence

Diethyl-6-(4-chlorophenoxy) hexylmalonate (CAS 82258-39-7), IUPAC name diethyl 2-[6-(4-chlorophenoxy)hexyl]propanedioate, is a malonate ester derivative with molecular formula C19H27ClO5 and molecular weight 370.87 g/mol. This compound is widely recognized as the chemical precursor to the thiazolidinone CFTR inhibitor CFTRinh-172 (CAS 307510-92-5), a potent, voltage-independent, and selective blocker of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.

Molecular Formula C19H27ClO5
Molecular Weight 370.9 g/mol
CAS No. 82258-39-7
Cat. No. B016397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl-6-(4-chlorophenoxy) hexylmalonate
CAS82258-39-7
Synonyms2-[6-(4-Chlorophenoxy)hexyl]propanedioic Acid 1,3-Diethyl Ester;  Diethyl [6-(4-Chlorophenoxy)hexyl]malonate; 
Molecular FormulaC19H27ClO5
Molecular Weight370.9 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCCCCCOC1=CC=C(C=C1)Cl)C(=O)OCC
InChIInChI=1S/C19H27ClO5/c1-3-23-18(21)17(19(22)24-4-2)9-7-5-6-8-14-25-16-12-10-15(20)11-13-16/h10-13,17H,3-9,14H2,1-2H3
InChIKeyKLEJRMKADGWXMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl-6-(4-chlorophenoxy) hexylmalonate (CAS 82258-39-7): Verified Identity and Procurement Specifications


Diethyl-6-(4-chlorophenoxy) hexylmalonate (CAS 82258-39-7), IUPAC name diethyl 2-[6-(4-chlorophenoxy)hexyl]propanedioate, is a malonate ester derivative with molecular formula C19H27ClO5 and molecular weight 370.87 g/mol . This compound is widely recognized as the chemical precursor to the thiazolidinone CFTR inhibitor CFTRinh-172 (CAS 307510-92-5), a potent, voltage-independent, and selective blocker of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel [1]. The malonate scaffold is also employed as a key intermediate in organic synthesis for constructing complex pharmaceutical molecules .

Why Generic Malonate Esters or CFTR Inhibitors Cannot Substitute for Diethyl-6-(4-chlorophenoxy) hexylmalonate


Generic malonate esters lacking the 4-chlorophenoxyhexyl side chain do not generate the thiazolidinone CFTRinh-172 scaffold upon further synthetic elaboration, making them unsuitable for CFTR-related pharmacological studies or intermediate applications . Among CFTR inhibitors, substitution without careful evaluation is equally problematic: GlyH-101 inhibits non-CFTR chloride conductances (VSORC and CaCC) at CFTR-inhibiting concentrations, whereas CFTRinh-172-derived inhibitors exhibit narrower off-target profiles [1]; PPQ-102 demonstrates voltage-dependent inhibition and altered efficacy in mucus-rich environments . These mechanistic and selectivity divergences preclude simple interchangeability in both synthesis and functional assays.

Quantitative Differentiation of Diethyl-6-(4-chlorophenoxy) hexylmalonate-Derived CFTRinh-172 Versus Comparator CFTR Inhibitors


Voltage-Independent Inhibition with ~3-Fold Superior Potency vs. GlyH-101

CFTRinh-172 exhibits a voltage-independent inhibition mechanism with Ki = 300 nM, whereas GlyH-101 displays voltage-dependent inhibition and a Ki = 4.3 μM—representing a ~14-fold difference in binding affinity [1]. In short-circuit current assays, CFTRinh-172 achieves complete inhibition within <2 minutes in a voltage-independent manner [1].

CFTR inhibition Ki value voltage independence

Superior CFTR Selectivity: No Inhibition of CaCC vs. GlyH-101

In whole-cell patch-clamp experiments, CFTRinh-172 did not inhibit Ca2+-dependent Cl− conductance (CaCC) at concentrations up to 20 μM, whereas GlyH-101 inhibited CaCC at CFTR-inhibiting concentrations [1]. CFTRinh-172 also showed no effect on MDR1, ATP-sensitive K+ channels, or a series of other transporters .

CFTR selectivity off-target chloride conductance

Validated In Vivo Efficacy: >90% Reduction in Cholera Toxin-Induced Intestinal Fluid Secretion

A single intraperitoneal injection of CFTRinh-172 (250 μg/kg) in mice reduced cholera toxin-induced intestinal fluid secretion by more than 90% over 6 hours [1]. In closed-loop studies, 20 μg CFTRinh-172 inhibited fluid accumulation by >90% in duodenum and jejunum, with persistence t1/2 ~10 hours [2]. No toxicity was observed after high-dose administration (3 mg/kg/day over 6 weeks) [3].

in vivo antidiarrheal secretory diarrhea mouse model

Oral Bioavailability with Enterohepatic Recirculation Enables Convenient Dosing

An oral preparation of CFTRinh-172 reduced fluid secretion by >90% in a mouse open-loop cholera model, demonstrating oral bioavailability [1]. Pharmacokinetic analysis in rats showed a distribution volume of 770 mL with elimination half-time of 10.3 hours. CFTRinh-172 accumulated in liver within 5 min and was concentrated fivefold in bile over blood, indicating enterohepatic recirculation [2].

oral bioavailability pharmacokinetics enterohepatic circulation

Validated Application Scenarios for Diethyl-6-(4-chlorophenoxy) hexylmalonate and CFTRinh-172 in Research and Synthesis


Precursor for Synthesis of Thiazolidinone CFTR Inhibitor CFTRinh-172

Diethyl-6-(4-chlorophenoxy) hexylmalonate serves as the essential malonate building block for synthesizing the thiazolidinone scaffold of CFTRinh-172. The synthesis involves alkylation of malonate ester with 1-((6-bromohexyl)oxy)-4-chlorobenzene, yielding the title compound in 61% yield . This precursor is required for generating CFTRinh-172 (CAS 307510-92-5) for CFTR inhibition studies, including its application in assays of chloride transport, patch-clamp electrophysiology, and in vivo secretory diarrhea models [1].

Pharmacological Tool for Selective CFTR Channel Inhibition in Epithelial Physiology

CFTRinh-172 (derived from the malonate precursor) is employed as a voltage-independent, selective CFTR inhibitor with Ki = 300 nM in short-circuit current assays using T84 colonic epithelial cells, FRT cells, and human airway epithelia . The compound exhibits no inhibition of CaCC at concentrations up to 20 μM, preserving Ca2+-dependent chloride conductances and enabling unambiguous attribution of Cl− currents to CFTR [1]. This specificity makes it the preferred tool for dissecting CFTR-mediated transport in epithelial chloride secretion studies.

In Vivo Model of Secretory Diarrhea and Antidiarrheal Efficacy Testing

In mouse models of cholera toxin-induced secretory diarrhea, CFTRinh-172 reduces intestinal fluid secretion by >90% following a single intraperitoneal injection (250 μg/kg) or oral administration . The compound's enterohepatic recirculation and 10.3-hour elimination half-life support both acute and chronic dosing regimens [1]. This validated in vivo efficacy enables reproducible evaluation of CFTR inhibition as a therapeutic strategy for infectious secretory diarrheas and polycystic kidney disease.

Polycystic Kidney Disease (PKD) Cyst Growth Inhibition Studies

CFTRinh-172 (10 μM) significantly reduces both the number (3.7 ± 0.8) and volume (0.08 ± 0.01 mm³) of cysts formed by WT-CFTR-expressing MDCK cells compared to untreated controls (P < 0.01) . The compound has been shown to slow cyst growth in MDCK cell culture models of PKD and in metanephric kidney organ cultures [1]. Subcutaneous delivery of tetrazolo-CFTRinh-172 analog to PKD1 knockout mice achieves stable therapeutic inhibitor concentrations of >3 μM in urine and kidney tissue [1].

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